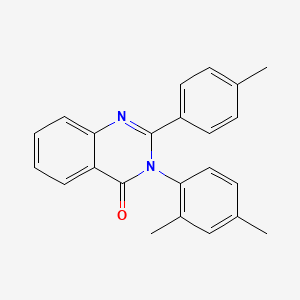
3-(2,4-dimethylphenyl)-2-(4-methylphenyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-DIMETHYLPHENYL)-2-(4-METHYLPHENYL)-4(3H)-QUINAZOLINONE is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-DIMETHYLPHENYL)-2-(4-METHYLPHENYL)-4(3H)-QUINAZOLINONE typically involves the condensation of 2,4-dimethylaniline with 4-methylbenzoyl chloride, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4-DIMETHYLPHENYL)-2-(4-METHYLPHENYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl, aryl, or heteroatom-containing groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2,4-DIMETHYLPHENYL)-2-(4-METHYLPHENYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylquinazolinone: A simpler analogue with similar biological activities.
4-Methylquinazolinone: Another derivative with potential therapeutic applications.
2,4-Dimethylquinazolinone: Shares structural similarities and may exhibit comparable biological effects.
Uniqueness
3-(2,4-DIMETHYLPHENYL)-2-(4-METHYLPHENYL)-4(3H)-QUINAZOLINONE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both 2,4-dimethylphenyl and 4-methylphenyl groups may enhance its interaction with molecular targets and improve its pharmacokinetic properties.
Eigenschaften
Molekularformel |
C23H20N2O |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
3-(2,4-dimethylphenyl)-2-(4-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C23H20N2O/c1-15-8-11-18(12-9-15)22-24-20-7-5-4-6-19(20)23(26)25(22)21-13-10-16(2)14-17(21)3/h4-14H,1-3H3 |
InChI-Schlüssel |
ZBFYLYJECRITEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=C(C=C(C=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [(2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]acetate](/img/structure/B10869550.png)
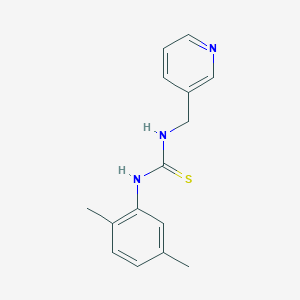
![(4Z)-5-(4-methoxyphenyl)-4-{[(4-methoxyphenyl)amino]methylidene}-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869563.png)
![12-(4-chlorophenyl)-16-(furan-2-yl)-4-[(4-methoxyphenoxy)methyl]-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10869568.png)
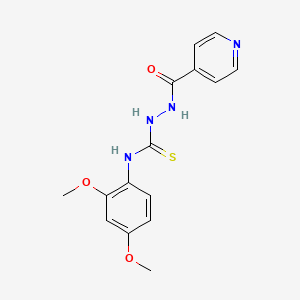
![3-[3-(1H-imidazol-1-yl)propyl]-5,6-dimethyl-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10869578.png)
![2-{2-[(butylamino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10869580.png)
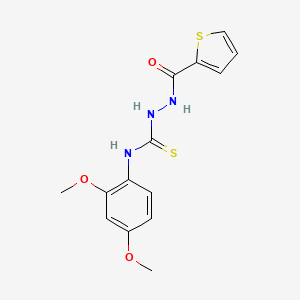
![(4Z)-2-phenyl-5-propyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869596.png)
![1,3-dimethyl-8-[4-(thiophen-2-ylacetyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10869598.png)
![(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869601.png)
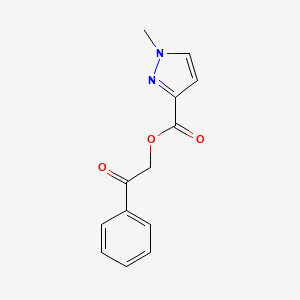
![methyl {(4Z)-4-[1-(tert-butylamino)ethylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10869615.png)
![2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N,N-diphenylpropanamide](/img/structure/B10869628.png)
